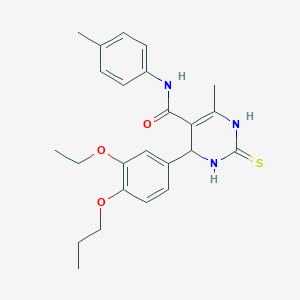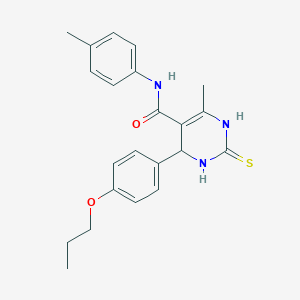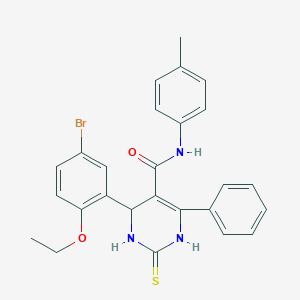![molecular formula C17H16BrNO7S B306239 (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BTE-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. In cancer cells, (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to induce apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In inflammatory cells, (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have several biochemical and physiological effects. In cancer cells, (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve tissue damage. In fungi, (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to inhibit fungal growth and spore germination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various assays and experiments. However, one limitation is its high cost, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the study of (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid. In medicine, further studies are needed to determine its potential as an anticancer and anti-inflammatory agent. In agriculture, further studies are needed to determine its efficacy as a fungicide and herbicide. In materials science, further studies are needed to determine its potential use in the development of new materials.
Conclusion
In conclusion, (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method has been optimized to achieve high yields and purity. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. Its biochemical and physiological effects have been studied in cancer cells, inflammatory cells, and fungi. One advantage of using (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in lab experiments is its high purity and stability, but its high cost may limit its use in some labs. There are several future directions for the study of (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, including further studies in medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis of (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves several steps, starting with the reaction of 2-bromo-4-nitrophenol with ethyl 2-bromoacetate to form 2-bromo-4-(ethoxycarbonyl)phenol. This is followed by the reaction of the intermediate with thiosemicarbazide to form the desired compound, (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid. The synthesis of (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases.
In agriculture, (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. It has also been studied for its potential use as a herbicide to control weed growth.
In materials science, (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been studied for its potential use in the development of new materials, such as polymers and coatings.
Propiedades
Nombre del producto |
(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid |
|---|---|
Fórmula molecular |
C17H16BrNO7S |
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
2-[2-bromo-4-[(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H16BrNO7S/c1-3-25-16(23)9(2)19-15(22)13(27-17(19)24)7-10-4-5-12(11(18)6-10)26-8-14(20)21/h4-7,9H,3,8H2,1-2H3,(H,20,21)/b13-7+ |
Clave InChI |
KNMFSOCFXTYMBG-NTUHNPAUSA-N |
SMILES isomérico |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)O)Br)/SC1=O |
SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)Br)SC1=O |
SMILES canónico |
CCOC(=O)C(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)Br)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B306156.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B306157.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B306159.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B306160.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)



![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)

![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)